molecular formula C17H17FN2O3 B2689665 N1-(4-ethoxyphenyl)-N2-(2-fluorobenzyl)oxalamide CAS No. 838894-78-3

N1-(4-ethoxyphenyl)-N2-(2-fluorobenzyl)oxalamide

Cat. No. B2689665
CAS RN: 838894-78-3
M. Wt: 316.332
InChI Key: VPROSYKXLMFXOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (color, state of matter under standard conditions) and any distinctive odors .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and the type of bonds (single, double, triple) between the atoms .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and conditions of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .

Scientific Research Applications

Orexin Receptor Antagonism and Compulsive Behavior

Compounds targeting orexin receptors, such as SB-649868, have been evaluated for their potential in modulating behaviors related to compulsive food consumption, highlighting the role of orexin receptors in binge eating behaviors. These findings suggest that compounds like N1-(4-ethoxyphenyl)-N2-(2-fluorobenzyl)oxalamide could be explored for their effects on orexin receptors and related behavioral phenomena (Piccoli et al., 2012).

Neuroprotection and Ion Exchange Inhibition

Research on YM-244769, a novel Na+/Ca2+ exchange (NCX) inhibitor, demonstrates the potential of selective NCX3 inhibition in protecting neuronal cells against hypoxia/reoxygenation-induced damage. This highlights a therapeutic avenue for neuroprotection, where structurally related compounds might be investigated for similar neuroprotective properties (Iwamoto & Kita, 2006).

Inhibition of Nucleoside Transport

The development of analogues to inhibit the nucleoside transport protein ENT1, such as modifications to the 4-nitrobenzylthioinosine structure, indicates a research pathway where this compound could be examined for similar inhibitory effects on nucleoside transport mechanisms (Tromp et al., 2004).

Antimicrobial Activity

The synthesis and evaluation of oxidovanadium(V) complexes with hydrazone ligands for antibacterial activity against Bacillus subtilis indicate a potential research application for this compound in studying its antimicrobial properties, given structural similarities with hydrazone-based ligands (Qian, 2018).

Serotonergic System Exploration

The use of 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide as a selective serotonin 1A (5-HT1A) molecular imaging probe in PET studies of Alzheimer's disease patients suggests a potential application for related fluorinated compounds in exploring the serotonergic system in various neurological conditions (Kepe et al., 2006).

Mechanism of Action

If the compound is a drug, the mechanism of action refers to how it produces its effects in the body. This could involve binding to a specific receptor, inhibiting an enzyme, or interacting with a biological pathway .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, reactivity, and environmental impact. It includes understanding the safety measures that need to be taken while handling, storing, and disposing of the compound .

properties

IUPAC Name

N'-(4-ethoxyphenyl)-N-[(2-fluorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3/c1-2-23-14-9-7-13(8-10-14)20-17(22)16(21)19-11-12-5-3-4-6-15(12)18/h3-10H,2,11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPROSYKXLMFXOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.